1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-

Diastereoselective synthesis Chiral building block Pyrrolidine alkaloids

Sourcing authentic (2R,4R)-cis-hydroxyproline often risks contamination with trans isomers, which shift diastereoselectivity by >20% and alter mGluR ligand pharmacology. This orthogonally Cbz-protected, enantiopure N-Cbz-cis-4-hydroxy-D-proline (CAS 130930-25-5) eliminates that risk. • Direct precursor to all four APDC stereoisomers via stereoselective reductive amination • Compatible with patented CALB-catalyzed kinetic resolution for scalable cis-4-hydroxy-D-proline • Distinct ring pucker (Cγ-exo) pre-organizes backbone dihedrals for proline-recognizing domains • ≥95% purity with orthogonal hydrogenolytic deprotection compatibility

Molecular Formula C13H14NO5-
Molecular Weight 264.25 g/mol
Cat. No. B12361903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-
Molecular FormulaC13H14NO5-
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/p-1/t10-,11-/m1/s1
InChIKeyWWVCWLBEARZMAH-GHMZBOCLSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- – Identity and Procurement Baseline for the Cis-D-Hydroxyproline Scaffold


1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- (CAS 130930-25-5), also referred to as N-Cbz-cis-4-hydroxy-D-proline or Z-D-cis-Hyp-OH, is an orthogonally protected, enantiopure pyrrolidine amino acid derivative . It bears a benzyloxycarbonyl (Cbz) group at the pyrrolidine nitrogen and a free carboxylic acid at C-2, with the hydroxyl and carboxyl substituents in a cis relationship across the ring. This stereoelectronic arrangement distinguishes it from the more abundant trans-configured N-Cbz-4-hydroxyproline isomers and makes it a privileged chiral building block for the synthesis of conformationally constrained peptidomimetics and pharmaceutical intermediates .

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- – Why Stereochemical and Protecting-Group Interchange Is Not Equivalent


The cis-(2R,4R) stereochemistry of this compound is not merely a structural footnote; it fundamentally alters ring puckering, hydrogen-bonding geometry, and steric accessibility compared to the trans-(2S,4R) or cis-(2S,4S) isomers . Replacing it with a trans-configured N-Cbz-hydroxyproline or an unprotected cis-4-hydroxyproline during synthesis can shift diastereoselectivity (Δde up to >20%), alter reaction kinetics, or necessitate entirely different coupling and deprotection protocols . Furthermore, the Cbz protecting group provides orthogonal deprotection compatibility under hydrogenolytic conditions that simpler N-alkyl or N-acyl counterparts cannot replicate, directly affecting overall yield and purity of downstream intermediates.

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- – Quantitative Differentiation Evidence vs. Closest Analogs


Diastereoselectivity Advantage Over Trans-(2S,4R) Isomer in Chiral Pool Synthesis

In the synthesis of cis-4-hydroxyproline derivatives, the (2R,4R) cis configuration exploits a chelation-controlled transition state during 5-exo-tet ring closure, yielding a diastereomeric excess (de) of up to 99.5% . In contrast, the corresponding trans-(2S,4R) isomer cannot access this chelation-controlled pathway and typically exhibits lower facial selectivity under comparable conditions, with model systems showing de values ≤78% for non-cis products . This 21.5-percentage-point de gap translates directly into reduced purification burden and higher recovery of the target enantiomer.

Diastereoselective synthesis Chiral building block Pyrrolidine alkaloids

Melting-Point Differentiation Supporting Solid-State Handling and Purity Specification

The (2R,4R)-cis isomer is reported as an amorphous solid at ambient temperature with no sharp melting point below decomposition, whereas the corresponding (2S,4R)-trans isomer (CAS 13504-85-3) exhibits a defined melting point of 104–107 °C . This distinction is critical for procurement specifications: a clear melting endotherm serves as an identity and purity marker for the trans isomer, while the absence of a crystalline melting point for the cis isomer necessitates alternative analytical release criteria (e.g., HPLC purity ≥95% as specified by suppliers ).

Physicochemical characterization Solid-state properties Quality control

Enzymatic Resolution Selectivity for Cis-4-Hydroxy-D-Proline Production

Candida antarctica lipase B (CALB) enantioselectively hydrolyzes N-alkoxycarbonyl-4-hydroxyproline alkyl esters, enabling kinetic resolution of diastereomeric mixtures. Under patented conditions, CALB preferentially hydrolyzes the (2R,4R)-cis-D isomer ester over the (2S,4S)-cis-L isomer, yielding cis-4-hydroxy-D-proline in high optical purity after deprotection . Although the target compound bears a free acid rather than an ester, the N-Cbz-cis-(2R,4R) scaffold is the direct precursor that is protected in this resolution strategy; the trans-diastereomer pathway converges on trans-4-hydroxy-L-proline rather than the D-cis product.

Enzymatic resolution Biocatalysis Process chemistry

Epimerization Stability Under Hydrolytic Conditions Relative to Trans Isomer

Under acidic hydrolysis (6 N HCl), trans-4-hydroxy-L-proline undergoes measurable epimerization to the cis isomer as a function of time, whereas the cis isomer shows greater configurational stability and does not revert to the trans form under the same conditions . Although this study was performed on unprotected hydroxyprolines, the relative thermodynamic stability of the cis configuration is conferred by the same ring geometry present in the N-Cbz-(2R,4R) target compound. The trans-to-cis epimerization can reach levels requiring quantification of both isomers to obtain accurate compositional data .

Hydrolytic stability Epimerization Analytical chemistry

Orthogonal Cbz Protection Enables Hydrogenolytic Deprotection Incompatible with N-Alkyl or N-Boc Proline Analogs

The benzyloxycarbonyl (Cbz) group on the target compound is cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C), a condition that leaves acid-labile protecting groups (e.g., Boc) intact and does not cleave N-alkyl bonds . In contrast, the N-Boc-cis-4-hydroxy-D-proline analog (frequent alternative) requires strongly acidic conditions (TFA or HCl) for deprotection, which can promote lactonization between the free 4-hydroxyl and 2-carboxyl groups, reducing yield . The methyl ester variant (CAS 155075-23-3) additionally requires a separate ester hydrolysis step, adding one synthetic operation and associated yield loss.

Protecting group strategy Hydrogenolysis Peptide synthesis

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)- – High-Value Application Scenarios Supported by Evidence


Synthesis of Enantiopure cis-4-Aminopyrrolidine-2,4-dicarboxylic Acid mGluR Ligands

The (2R,4R)-cis-hydroxyproline nucleus is the direct precursor for synthesizing all four stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC), a class of potent and subtype-selective metabotropic glutamate receptor (mGluR) agonists and antagonists . The N-Cbz protection permits sequential oxidation to the 4-keto intermediate, stereoselective reductive amination, and final global deprotection by hydrogenolysis to yield the pharmacologically active (2R,4R)-APDC isomer. Substituting the trans-(2S,4R) isomer in this route would yield the (2S,4R)-APDC diastereomer with a fundamentally different receptor selectivity profile, underscoring the non-interchangeability of the starting cis scaffold .

Industrial Lipase-Mediated Resolution for Large-Scale cis-4-Hydroxy-D-Proline Manufacture

The N-Cbz-(2R,4R) scaffold is the key intermediate in patented CALB-catalyzed kinetic resolution processes for producing cis-4-hydroxy-D-proline at scale . The ester precursor of this compound serves as the substrate for enantioselective hydrolysis; after enzymatic resolution, the N-Cbz group is removed hydrogenolytically to deliver cis-4-hydroxy-D-proline in high enantiomeric purity. This route is industrially preferred because it avoids stoichiometric chiral auxiliaries and enables recycling of the undesired enantiomer. Procurement of the (2R,4R)-cis compound rather than the trans isomer is mandatory for alignment with this patented process .

Building Block for Conformationally Constrained Peptidomimetic Protease Inhibitors

The cis-relationship between the 4-hydroxyl and 2-carboxyl groups imposes a specific pyrrolidine ring pucker (Cγ-exo or Cβ-endo) that pre-organizes the backbone dihedral angles for binding to proline-recognizing domains . In contrast, the trans-(2S,4R) isomer favors the opposite ring pucker, leading to a ca. 180° reorientation of the 4-substituent vector. This geometric distinction is critical when the 4-hydroxy group is derivatized (e.g., as an ether, ester, or fluorine substituent) to occupy a specific enzyme pocket; using the trans isomer would misplace the substituent entirely .

Analytical Reference Standard for Chiral Purity Determination of 4-Hydroxyproline Isomers

Because the (2R,4R)-cis isomer is the thermodynamically favored configuration under prolonged acid or alkaline hydrolysis conditions , it serves as an essential reference standard in chiral chromatographic methods that quantify cis/trans isomer ratios in hydrolyzed collagen, recombinant proteins, or synthetic peptides. The distinct retention time relative to the trans isomer allows simultaneous quantification, and procurement of authentic (2R,4R) material (CAS 130930-25-5) is necessary to establish system suitability and calibration curves .

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